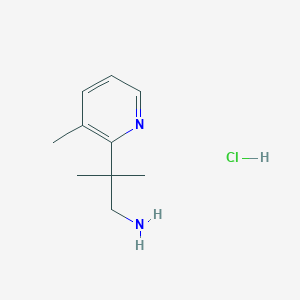

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN2 and a molecular weight of 200.71 g/mol . This compound is characterized by its pyridine ring substituted with a methyl group and an amine group on a propan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylpyridine and 2-bromo-2-methylpropane.

Reaction: The 3-methylpyridine undergoes a nucleophilic substitution reaction with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Formation of Intermediate: This reaction forms 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine.

Hydrochloride Salt Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Used in the study of enzyme interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Employed in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine: Similar structure but differs in the position of the methyl group on the pyridine ring.

3-Methyl-2-(2-methylpropan-1-yl)pyridine: Another structural isomer with different substitution patterns.

Uniqueness

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and reactivity are required.

Biological Activity

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride, also known by its CAS number 1402232-79-4, is a chemical compound with significant biological implications. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H17ClN2 |

| Molecular Weight | 200.71 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 53485454 |

| Appearance | Liquid |

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and antibacterial properties.

Neuropharmacological Effects

A study highlighted the compound's interaction with various neurotransmitter systems. It demonstrated potential as a modulator of serotonin and dopamine receptors, which could suggest its utility in treating mood disorders and neurodegenerative diseases. In vitro assays showed that the compound could enhance serotonin receptor activity, indicating possible antidepressant effects .

Antibacterial Activity

The compound's antibacterial properties have been evaluated against several pathogens. In vitro studies revealed that it possesses significant activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 40 µM, which is comparable to established antibiotics .

Case Studies and Research Findings

-

Case Study on Antibacterial Efficacy :

A recent investigation assessed the antibacterial efficacy of various derivatives of pyridine compounds, including this compound. The study found that this compound exhibited potent activity against resistant strains of S. aureus, suggesting its potential as a lead compound for developing new antibacterial agents . -

Neuropharmacological Assessment :

A pharmacological study explored the effects of this compound on neuronal cells. It was found to promote neurogenesis in vitro and enhance synaptic plasticity, which may have implications for cognitive enhancement therapies .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating potential risks such as skin irritation (H315) and serious eye damage (H318). Proper handling and storage conditions are recommended to mitigate these risks .

Properties

IUPAC Name |

2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-8-5-4-6-12-9(8)10(2,3)7-11;/h4-6H,7,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZGXBACPGOZGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)(C)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.